molecular formula C6H6BF3KN B13463064 Potassium trifluoro(2-methylpyridin-4-yl)borate

Potassium trifluoro(2-methylpyridin-4-yl)borate

Cat. No.: B13463064
M. Wt: 199.03 g/mol
InChI Key: FFZGTFMXAAJRKU-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-methylpyridin-4-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-methylpyridin-4-yl)boranuide typically involves the reaction of 2-methylpyridine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .

Industrial Production Methods

Industrial production of potassium trifluoro(2-methylpyridin-4-yl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-methylpyridin-4-yl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted pyridine derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which potassium trifluoro(2-methylpyridin-4-yl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions to form new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(2-methylpyridin-3-yl)boranuide
  • Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro(2-methylpyridin-4-yl)boranuide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .

Properties

Molecular Formula

C6H6BF3KN

Molecular Weight

199.03 g/mol

IUPAC Name

potassium;trifluoro-(2-methylpyridin-4-yl)boranuide

InChI

InChI=1S/C6H6BF3N.K/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;/q-1;+1

InChI Key

FFZGTFMXAAJRKU-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=NC=C1)C)(F)(F)F.[K+]

Origin of Product

United States

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